2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide
Description
This compound is a purine-dione derivative featuring a 4-benzylpiperidinylmethyl substituent at the 8-position of the purine core, an acetamide group at the 7-position, and methyl groups at the 1- and 3-positions. Its molecular formula is C₂₃H₂₇N₇O₃, with a molecular weight of 473.52 g/mol.
Properties
IUPAC Name |
2-[8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-25-20-19(21(30)26(2)22(25)31)28(13-17(23)29)18(24-20)14-27-10-8-16(9-11-27)12-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H2,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASPPNWMJMUOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide typically involves multiple steps, starting with the preparation of the purine core. The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors. The benzylpiperidine moiety is then introduced through a nucleophilic substitution reaction, where the piperidine ring is alkylated with a benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents. This could include the use of catalytic hydrogenation for the reduction steps and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperidine ring or the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Benzyl halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in fully saturated compounds.
Scientific Research Applications
2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Potential use in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease. Additionally, it may interact with dopamine receptors, influencing dopaminergic signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Bioactivity
The compound belongs to a class of purine-dione derivatives with modifications at the 7- and 8-positions. Below is a comparative analysis with structurally related compounds:
Key Structural and Functional Differences
Substituent Flexibility: The 4-benzylpiperidinylmethyl group in the target compound provides a bulky, aromatic substituent, which may enhance binding to hydrophobic pockets in targets like G protein-coupled receptors (GPCRs) or kinases. In contrast, Linagliptin’s 4-methylquinazolinylmethyl group targets the S2 pocket of DPP-4 with high specificity .
Bioactivity Trends: DPP-4 Inhibition: Linagliptin’s potency (IC₅₀ = 1 nM) is attributed to its optimized quinazoline-piperidine scaffold, whereas the target compound’s benzylpiperidine group may favor off-target kinase interactions .
Activity Landscape and SAR Insights
- Activity Cliffs: Minor structural changes (e.g., replacing benzylpiperidine with pyridine) can drastically alter bioactivity. For example, the pyridin-3-yl analog lacks kinase inhibition but shows antiviral effects, highlighting the sensitivity of purine-dione scaffolds to substituent modifications .
- Cluster Analysis : Hierarchical clustering () groups the target compound with kinase inhibitors due to its benzylpiperidine and acetamide motifs, distinct from DPP-4 inhibitors like Linagliptin .
Biological Activity
The compound 2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is a complex organic molecule belonging to the purine class. Its structural features suggest potential biological activities that may influence various physiological processes. This article reviews the available literature on its biological activity, including pharmacological effects, enzyme interactions, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.6 g/mol. The structure contains a purine core substituted with a benzylpiperidine moiety and an acetamide group, which may enhance its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds structurally similar to this molecule exhibit significant effects on the central nervous system (CNS). The benzylpiperidine component is known to interact with neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases.
Key Findings:
- Dopamine Receptor Modulation: Similar compounds have been shown to act as dopamine receptor agonists or antagonists, influencing behaviors related to mood and cognition.
- Serotonin Pathway Influence: The interaction with serotonin receptors may provide insights into the treatment of anxiety and depression.
Enzyme Inhibition
Studies have explored the compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism. For instance:
- Adenosine Receptor Interaction: Compounds with similar structures have demonstrated binding affinity for adenosine receptors, which play a crucial role in regulating neurotransmitter release and neuronal excitability.
- Alpha-glucosidase Inhibition: Some derivatives have been evaluated for their inhibitory activity against alpha-glucosidase, indicating potential applications in managing diabetes .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound in a mouse model of Parkinson's disease. The results indicated that treatment with the compound led to reduced dopaminergic neuron loss and improved motor function. This suggests that similar compounds may hold promise for neuroprotection in degenerative diseases .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related piperidine derivatives. The synthesized compounds were tested against various bacterial strains, showing significant antibacterial activity compared to standard antibiotics. This highlights the potential of piperidine-based compounds in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Researchers must adhere to standardized safety protocols, including:
- Storage : Keep away from heat, sparks, and open flames (P210 code) .
- Handling : Use personal protective equipment (PPE) and ensure proper ventilation.
- Training : Complete a 100% score on safety exams before lab work, as mandated by institutional chemical hygiene plans .
- Documentation : Maintain Material Safety Data Sheets (MSDS) and ensure all experimentalists review hazard codes (e.g., P201, P202) .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Structural validation typically combines:
- Spectroscopic Techniques : High-resolution NMR (1H/13C) and FT-IR to confirm functional groups (e.g., acetamide, purine ring).
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation.
- Crystallography : X-ray diffraction for 3D conformation analysis (if crystalline forms are obtainable).
- Computational Validation : Density Functional Theory (DFT) to compare experimental and theoretical spectra .
Q. What methodologies are used to assess purity in academic studies?
- Methodological Answer : Purity is assessed via:
- Chromatography : HPLC or UPLC with UV detection (≥95% purity threshold).
- Elemental Analysis : Combustion analysis for C, H, N content.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to detect impurities via melting point deviations .
Advanced Research Questions
Q. How can computational chemistry enhance experimental design for studying this compound’s reactivity?
- Methodological Answer : Computational approaches include:
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian, ORCA) to predict reaction intermediates and transition states .
- Molecular Dynamics (MD) : Simulate solvent effects and ligand-protein interactions.
- Machine Learning : Train models on existing kinetic data to optimize reaction conditions (e.g., solvent, catalyst) .
- Feedback Loops : Integrate experimental data into computational models to refine predictions iteratively .
Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound?
- Methodological Answer : Contradictions are addressed through:
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models) .
- Multi-Method Validation : Cross-check results using DFT, coupled-cluster theory, and experimental kinetics.
- Hypothesis Refinement : Redesign experiments to test alternative mechanisms (e.g., isotope labeling for reaction tracking) .
Q. Which advanced spectroscopic techniques elucidate its interactions with biological targets?
- Methodological Answer : Key techniques include:
- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) with purified proteins.
- Cryo-Electron Microscopy (cryo-EM) : Visualize compound-protein complexes at near-atomic resolution.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
Data-Driven Research Questions
Q. How is Design of Experiments (DoE) applied to optimize synthesis routes?
- Methodological Answer : DoE strategies involve:
- Factorial Design : Vary parameters (temperature, catalyst loading) to identify critical factors.
- Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield.
- Taguchi Methods : Minimize variability in multi-step syntheses .
Q. What statistical tools are used to analyze discrepancies in biological assay results?
- Methodological Answer : Tools include:
- ANOVA : Detect significant differences between experimental groups.
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening data.
- Bayesian Inference : Update probability distributions for dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
